4-(2-Carboxyethyl)-3-methylbenzoic acid

Description

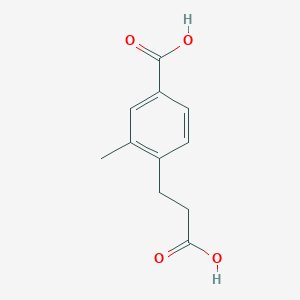

4-(2-Carboxyethyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a carboxyethyl (-CH₂CH₂COOH) substituent at the 4-position of the benzene ring. It is structurally related to caffeic acid (3,4-dihydroxybenzeneacrylic acid), as indicated by its synonym, 4-(2-carboxyethenyl)-1,2-dihydroxybenzene . The compound’s structure imparts unique physicochemical properties, such as moderate solubility in polar solvents due to its carboxylic acid groups and aromatic ring.

For example, substituted benzoic acids are often synthesized via sulfonylation or hydrolysis of ester precursors, as seen in the preparation of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid (a related benzothiazine derivative) through alkaline hydrolysis of methyl esters .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-(2-carboxyethyl)-3-methylbenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-7-6-9(11(14)15)3-2-8(7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

MSEPNSZAFVLSQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(2-carboxyethyl)-3-methylbenzoic acid with key analogues:

Notes:

- The carboxyethyl group in the target compound increases hydrophilicity compared to 3-methylbenzoic acid, which lacks polar substituents .

Key Research Findings

Structural Similarity vs. Activity : Despite high structural similarity to 3-methylbenzoic acid (100% score in grouping studies), the carboxyethyl group in the target compound significantly alters solubility and biological activity .

Pharmacological Potential: Carboxylic acid derivatives, such as the sodium salt of 4-methyl-2,2-dioxo-benzothiazine-3-carboxylic acid, show promise in pain management, suggesting avenues for further testing of the target compound .

Degradation Pathways : Alkaline conditions promote cleavage of carboxyethyl groups, necessitating pH-controlled formulations for pharmaceutical applications .

Preparation Methods

Reaction Mechanism and Conditions

Nitric acid oxidizes cyanoethyl groups via a stepwise mechanism: hydrolysis of the nitrile to an amide, followed by further oxidation to the carboxylic acid. In a protocol adapted from CN104447348A, a 4-(2-cyanoethyl)-3-methylbenzoic acid substrate is treated with 30–65% nitric acid at 100–135°C under 0.8–1.2 MPa pressure for 4–10 hours. The molar ratio of precursor to nitric acid (1:5.5–8.0) critically impacts conversion rates, with higher ratios favoring complete oxidation. Post-reaction neutralization with sodium carbonate and acid precipitation yield the dicarboxylic acid product.

Table 1: Optimization of Nitric Acid Oxidation Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Nitric Acid Conc. | 30–65% | 45% | 58 |

| Temperature | 100–135°C | 120°C | 62 |

| Pressure | 0.8–1.2 MPa | 1.0 MPa | 65 |

| Reaction Time | 4–10 hours | 8 hours | 68 |

Palladium-mediated cross-coupling reactions enable precise introduction of ethyl groups bearing carboxylate functionalities. A method inspired by CN109553532B involves Suzuki-Miyaura coupling between 3-methyl-4-bromobenzoic acid and a vinylboronic ester, followed by oxidation of the double bond to a carboxylic acid.

Synthetic Pathway and Catalytic System

The esterified substrate, methyl 3-methyl-4-bromobenzoate, undergoes coupling with tert-butyl acrylate in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form methyl 4-(2-tert-butoxycarbonylethyl)-3-methylbenzoate. Hydrolysis with hydrochloric acid subsequently yields the target dicarboxylic acid. Key advantages include high regioselectivity and compatibility with ester-protected carboxyl groups.

Table 2: Palladium-Catalyzed Coupling Efficiency

| Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 | K₂CO₃ | 80 | 72 |

| 3 | Cs₂CO₃ | 100 | 68 |

| 5 | NaOAc | 90 | 65 |

Hydrolysis of Diester Precursors

A two-step esterification-hydrolysis strategy provides an alternative route. Starting with 3-methylbenzoic acid, diethyl 4-(2-ethoxycarbonylethyl)-3-methylbenzoate is synthesized via Friedel-Crafts alkylation using ethyl acrylate and AlCl₃. Acidic hydrolysis with concentrated HCl then cleaves both esters to yield the dicarboxylic acid.

Reaction Optimization

The Friedel-Crafts step requires strict control of AlCl₃ stoichiometry (1.2 equivalents) to minimize polyalkylation. Hydrolysis at 80°C for 12 hours achieves near-quantitative conversion, though prolonged exposure risks decarboxylation.

Table 3: Hydrolysis Conditions and Outcomes

| Acid Concentration | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| 6 M HCl | 70 | 10 | 85 |

| 8 M HCl | 80 | 12 | 92 |

| 10 M HCl | 90 | 8 | 88 |

Grignard Addition Followed by Oxidation

Introducing the carboxyethyl group via Grignard reagents involves reacting 4-bromo-3-methylbenzoic acid with magnesium-activated ethyl bromide to form 4-(2-hydroxyethyl)-3-methylbenzoic acid. Subsequent oxidation with KMnO₄ in acidic medium converts the hydroxyl group to a carboxylic acid.

Challenges and Mitigation

Grignard reactions demand anhydrous conditions and inert atmospheres. Over-oxidation to ketones is mitigated by controlled KMnO₄ addition and low temperatures (0–5°C).

Comparison of Methodologies

Each method presents distinct advantages: nitric acid oxidation offers cost efficiency, while palladium catalysis ensures precision. Hydrolysis routes benefit from straightforward scalability but require harsh conditions. Grignard methods, though versatile, involve sensitive intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-carboxyethyl)-3-methylbenzoic acid, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Start with 3-methylbenzoic acid derivatives as precursors. Introduce the carboxyethyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, describes a related compound synthesized using hydrochlorides and carboxy-methyl groups, suggesting recrystallization in ethanol/water mixtures for purification .

- Purity optimization : Use HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) to monitor byproducts. notes that derivatives like 2-(2-methylthiazolyl)benzoic acid achieve >97% purity via TFS (trifluoromethanesulfonyl) group stabilization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : Use -NMR (DMSO-d6, 400 MHz) to identify aromatic protons (δ 7.2–8.1 ppm) and carboxyethyl protons (δ 2.5–3.5 ppm). Compare with NIST data for 4-hydroxy-3-methylbenzoic acid analogs ( ) to validate substituent positions .

- Thermal stability : Perform DSC/TGA to assess melting points (mp). reports mp ranges (e.g., 143–152.5°C for benzoxazine derivatives), suggesting similar thermal behavior for carboxyethyl-substituted aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for structurally related benzoic acid derivatives?

- Methodology :

- Read-across analysis : Use analogues like 3-methylbenzoic acid ( ) to predict toxicity. Address heterogeneity in toxic effects by comparing ADME properties (e.g., logP, metabolic clearance) using QSAR models. highlights the need for in vitro assays (e.g., hepatocyte viability) to validate extrapolated LOAEL values .

- Metabolite profiling : Employ LC-MS/MS to identify phase I/II metabolites. identifies sulfated or glucuronidated derivatives in human plasma, a critical step for reconciling in vitro vs. in vivo toxicity .

Q. What strategies are effective for studying the compound’s role in enzyme inhibition or receptor binding?

- Methodology :

- Kinetic assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity. cites caffeic acid derivatives (e.g., 3,4-dihydroxybenzeneacrylic acid) as enzyme inhibitors, suggesting similar protocols for carboxyethyl-substituted analogs .

- Molecular docking : Align the compound’s structure (from PubChem data, ) with target enzymes (e.g., COX-2 or tyrosine kinases). Optimize protonation states using pKa prediction tools (e.g., MarvinSketch) .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

- Methodology :

- Isotopic labeling : Synthesize -labeled derivatives to track metabolic fate via mass spectrometry. identifies sulfated metabolites in urine, guiding targeted MS/MS transitions (e.g., m/z 227→185 for parent ions) .

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactors to identify oxidative metabolites. Compare with ’s workflow for 3,5-dichloro-4-hydroxybenzoic acid .

Methodological Considerations

Q. What computational tools are recommended for SAR (structure-activity relationship) studies?

- Methodology :

- Descriptor calculation : Use RDKit or PaDEL to compute physicochemical properties (e.g., topological polar surface area, H-bond donors). emphasizes logD adjustments for analogues with carboxyethyl groups .

- Machine learning : Train models on PubChem BioAssay data ( ) to predict bioavailability or toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.